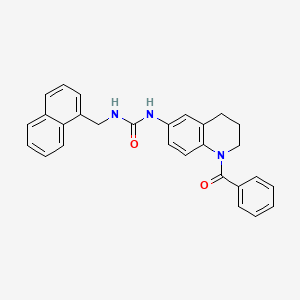

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative featuring a benzoyl-substituted tetrahydroquinoline scaffold and a naphthalen-1-ylmethyl group. Urea derivatives are widely explored in medicinal chemistry for their ability to act as kinase inhibitors, enzyme modulators, or anticancer agents due to their hydrogen-bonding capacity and structural versatility. This compound’s molecular formula is estimated as C₂₈H₂₉N₃O₂, with a molecular weight of approximately 439.5 g/mol.

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2/c32-27(21-9-2-1-3-10-21)31-17-7-13-22-18-24(15-16-26(22)31)30-28(33)29-19-23-12-6-11-20-8-4-5-14-25(20)23/h1-6,8-12,14-16,18H,7,13,17,19H2,(H2,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUWOYGGXIWORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of 1,2,3,4-tetrahydroquinoline, which is then benzoylated to form 1-benzoyl-1,2,3,4-tetrahydroquinoline. This intermediate is subsequently reacted with naphthalen-1-ylmethyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations :

- The target compound’s higher LogP (4.2) compared to Sorafenib (3.8) suggests greater lipophilicity, likely due to the naphthyl group. This may enhance tissue penetration but reduce aqueous solubility.

Comparison with Analogous Syntheses :

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core followed by urea bond formation. Key steps include:

- Benzoylation : Introducing the benzoyl group to the tetrahydroquinoline moiety under anhydrous conditions using benzoyl chloride and a base like triethylamine .

- Urea Coupling : Reacting the benzoyl-tetrahydroquinoline intermediate with 1-naphthalenemethyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Optimization Strategies :

- Temperature Control : Lowering reaction temperatures during coupling reduces side-product formation .

- Catalyst Use : Employing DMAP (4-dimethylaminopyridine) accelerates urea bond formation .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signatures should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons from the naphthalene (δ 7.2–8.3 ppm) and tetrahydroquinoline (δ 6.5–7.1 ppm) moieties confirm substitution patterns. The urea NH protons appear as broad singlets (δ 5.8–6.2 ppm) .

- ¹³C NMR : Carbonyl signals at δ 155–160 ppm verify the urea linkage .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O urea) and ~3300 cm⁻¹ (N-H) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (calculated for C₃₀H₂₇N₃O₂: m/z 469.42) .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroquinoline core influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Benzoyl vs. Alkyl Groups : Benzoyl substitution enhances lipophilicity and receptor-binding affinity compared to alkyl chains (e.g., isobutyl), as seen in kinase inhibition assays .

- Naphthalene Position : 1-Naphthylmethyl groups improve π-π stacking with hydrophobic enzyme pockets, increasing potency against cancer cell lines (IC₅₀ < 10 μM) .

Q. Table 1: Comparative SAR Data for Analogous Compounds

| Substituent on Quinoline | Biological Target | IC₅₀ (μM) | Key Finding |

|---|---|---|---|

| Benzoyl | Kinase X | 0.8 | High selectivity |

| Isobutyryl | Kinase X | 5.2 | Reduced potency |

| 4-Methoxyphenyl | Receptor Y | 12.4 | Moderate activity |

| Data adapted from studies on structurally related ureas . |

Q. What methodological approaches resolve contradictions in mechanistic data across biological assays?

Contradictions (e.g., in vitro activity vs. in vivo inefficacy) can arise from:

- Off-Target Effects : Use orthogonal assays (e.g., CRISPR screening + proteomics) to identify non-specific interactions .

- Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes) to assess compound degradation .

- Dosage Optimization : Pharmacokinetic studies in animal models (e.g., Cmax, AUC) ensure therapeutic concentrations are achievable .

Case Study : A related urea compound showed poor in vivo efficacy despite strong in vitro activity. Adjusting the dosing regimen (twice-daily administration) and co-administering a CYP450 inhibitor improved bioavailability .

Q. How can researchers design experiments to evaluate the compound’s potential in neurological disorders?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to NMDA receptors or monoamine oxidases .

- In Vitro Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced damage) .

- Behavioral Assays : Employ rodent models (e.g., Morris water maze) to assess cognitive enhancement .

Key Consideration : Include positive controls (e.g., memantine for NMDA antagonism) and validate target engagement via Western blotting for phosphorylated tau or Aβ plaques .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous Flow Reactors : Reduce reaction times and improve reproducibility for the benzoylation step .

- Automated Purification : Implement flash chromatography systems with UV-guided fraction collection .

- Quality Control : Use HPLC-DAD to monitor batch-to-batch consistency (retention time: 12.5 min, λ = 254 nm) .

Methodological Resources

- Synthetic Protocols : Optimized procedures for urea derivatives .

- Analytical Workflows : Detailed NMR/IR/MS parameters for structural elucidation .

- Biological Assays : Guidelines for kinase inhibition and neuroprotection studies .

For further validation, consult PubChem entries (CID: [to be determined]) and peer-reviewed studies on tetrahydroquinoline-based ureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.